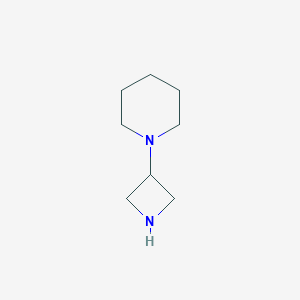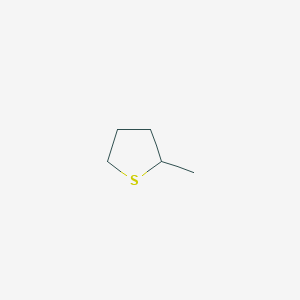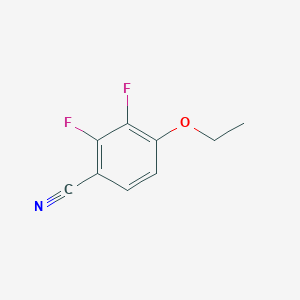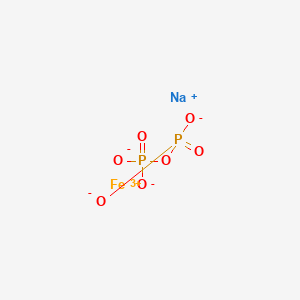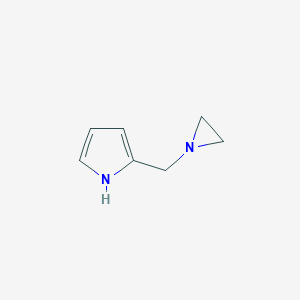
2-(aziridin-1-ylmethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(aziridin-1-ylmethyl)-1H-pyrrole” is a compound that contains an aziridine ring, which is a three-membered ring with one nitrogen atom and two carbon atoms . Aziridines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization .
Synthesis Analysis
Aziridines can be synthesized through various methods. One common method involves the use of secondary amines as starting material . The synthesis of aziridines has been a subject of research, and advancements have been made in the polymerizations of aziridine .Molecular Structure Analysis
The molecular structure of “2-(aziridin-1-ylmethyl)-1H-pyrrole” is characterized by the presence of an aziridine ring attached to a pyrrole ring . The aziridine ring is a three-membered ring with one nitrogen atom and two carbon atoms .Chemical Reactions Analysis
Aziridines are known for their reactivity towards nucleophiles, which mainly proceeds with ring opening and generation of alkylated products . The high strain energy of the aziridine ring promotes this high reactivity .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aziridin-1-ylmethyl)-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7(8-3-1)6-9-4-5-9/h1-3,8H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXAYLULTDFKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aziridin-1-ylmethyl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

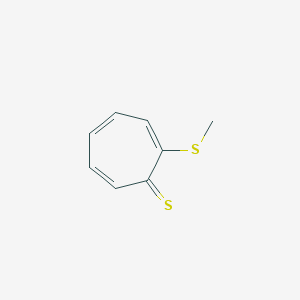
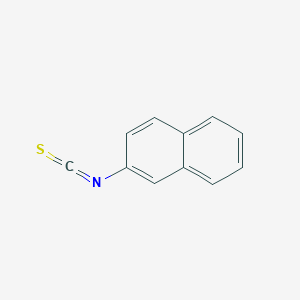
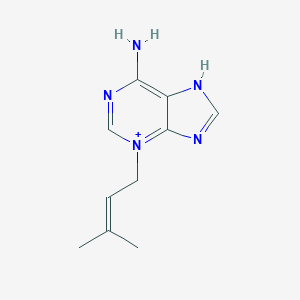
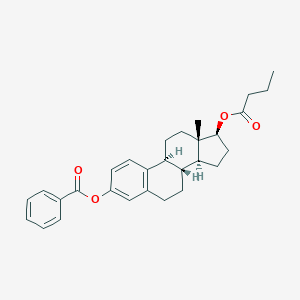
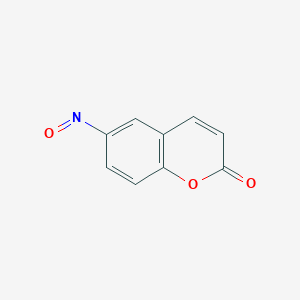
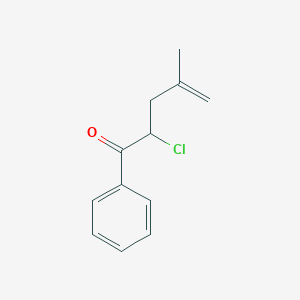
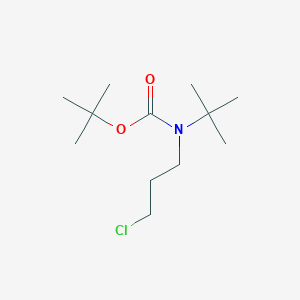
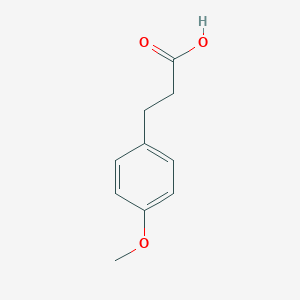
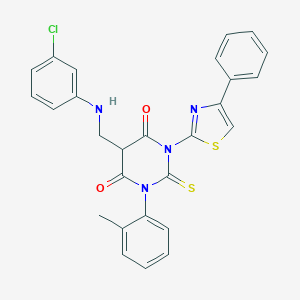
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
